N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899905-01-2
VCID: VC11899067
InChI: InChI=1S/C24H26FN3O3S/c1-30-19-11-10-18(14-20(19)31-2)26-21(29)15-32-23-22(16-6-8-17(25)9-7-16)27-24(28-23)12-4-3-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29)
SMILES: COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC
Molecular Formula: C24H26FN3O3S
Molecular Weight: 455.5 g/mol

N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

CAS No.: 899905-01-2

Cat. No.: VC11899067

Molecular Formula: C24H26FN3O3S

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide - 899905-01-2

Specification

CAS No. 899905-01-2
Molecular Formula C24H26FN3O3S
Molecular Weight 455.5 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H26FN3O3S/c1-30-19-11-10-18(14-20(19)31-2)26-21(29)15-32-23-22(16-6-8-17(25)9-7-16)27-24(28-23)12-4-3-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29)
Standard InChI Key HWYNGRPJXBDWPQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide, reflects its intricate structure. Key features include:

  • A spirocyclic diazaspiro[4.5]deca-1,3-diene core, where two nitrogen atoms are embedded in a fused ring system.

  • A 4-fluorophenyl substituent at position 2 of the diazaspiro ring, introducing electronegativity and potential halogen bonding capabilities.

  • A sulfanyl-acetamide linker bridging the spirocyclic system to a 3,4-dimethoxyphenyl group, which may enhance solubility and bioactivity.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₆FN₃O₃SPubChem
Molecular Weight455.5 g/molPubChem
Canonical SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F)OCPubChem
InChI KeyHWYNGRPJXBDWPQ-UHFFFAOYSA-NPubChem

The 3,4-dimethoxyphenyl group contributes to lipophilicity, while the 4-fluorophenyl moiety may influence electronic interactions with biological targets. The sulfanyl bridge (-S-) introduces potential for disulfide bond formation or redox activity.

Synthesis and Preparation

Critical Reaction Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) may facilitate coupling reactions.

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps.

  • Temperature Control: Elevated temperatures (80–120°C) likely required for cyclization and coupling steps.

Characterization Techniques

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals include aromatic protons from the phenyl groups (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and acetamide NH (δ ~8.5 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (δ ~170 ppm), sp³ hybridized carbons in the spirocycle (δ 40–60 ppm), and aromatic carbons (δ 110–160 ppm).

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 455.5 (M+H⁺).

  • X-ray Crystallography: If crystalline, this technique could resolve the spirocyclic conformation and intermolecular interactions.

Comparison with Structural Analogs

Table 2: Key Differences from Related Compounds

CompoundSpiro Ring SizeSubstituentsMolecular Weight
Target Compound4.54-Fluorophenyl, 3,4-dimethoxyphenyl455.5 g/mol
N-Phenyl Analog4.63,5-Dimethoxyphenyl451.6 g/mol
4-Fluorophenyl-Spiro[4.5]deca Derivative4.54-Fluorophenyl, unsubstituted acetamide~430 g/mol (estimated)

The target compound’s 4.5 spiro ring size and dual methoxy/fluoro substitution distinguish it from analogs, potentially optimizing steric and electronic properties for target engagement.

Challenges and Future Directions

  • Synthetic Optimization: Current routes likely suffer from low yields due to steric hindrance in the spirocyclic core. Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines, microbial pathogens, and neurodegenerative models.

  • Computational Modeling: Molecular docking studies to predict target proteins (e.g., COX-2, EGFR kinase).

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